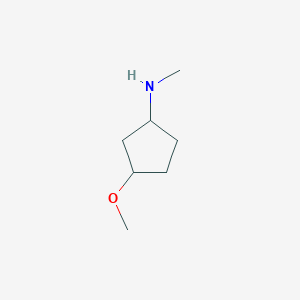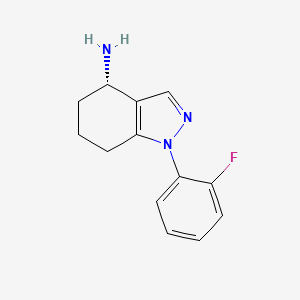![molecular formula C9H5ClN6 B15226706 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and a pyrazin-2-yl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting from 4-chloropyrimidine and hydrazine hydrate, the intermediate pyrazolo[3,4-d]pyrimidine can be formed through a condensation reaction.
Introduction of the Pyrazin-2-yl Group: The pyrazin-2-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with pyrazine-2-carboxylic acid or its derivatives under suitable conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent at the 4-position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present in the molecule.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used. Typical conditions include the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[3,4-d]pyrimidine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancer and other diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates and in the optimization of lead compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the pyrazin-2-yl group.
Pyrazolo[1,5-a]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives are also used as kinase inhibitors and have similar applications in medicinal chemistry.
Uniqueness
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and pyrazin-2-yl substituents, which confer distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C9H5ClN6 |
|---|---|
Peso molecular |
232.63 g/mol |
Nombre IUPAC |
4-chloro-1-pyrazin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H5ClN6/c10-8-6-3-15-16(9(6)14-5-13-8)7-4-11-1-2-12-7/h1-5H |
Clave InChI |
QSOLIMLVSSNCIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)







![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)


![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
